ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate
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Overview
Description
Ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is particularly interesting due to its unique structure, which includes a bromine atom and a carboxylate group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the bromination of an indole derivative followed by esterification and cyclization reactions . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate group play crucial roles in its reactivity and binding affinity to biological targets . The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
Ethyl 5-bromo-1H-indole-2-carboxylate: Another brominated indole derivative with similar reactivity but different applications.
Indole-3-acetic acid: A naturally occurring plant hormone with significant biological activities. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
65602-77-9 |
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Molecular Formula |
C14H12BrNO3 |
Molecular Weight |
322.15 g/mol |
IUPAC Name |
ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate |
InChI |
InChI=1S/C14H12BrNO3/c1-2-19-14(18)12-8-6-9(15)13(17)7-4-3-5-10(16-12)11(7)8/h3-5,9,16H,2,6H2,1H3 |
InChI Key |
NOTGKWNERPTYSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CC(C(=O)C3=C2C(=CC=C3)N1)Br |
Origin of Product |
United States |
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